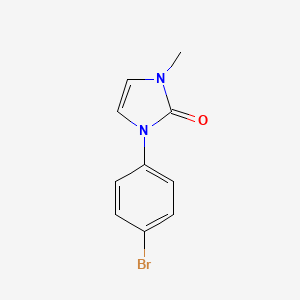
1-(4-Bromophenyl)-3-methyl-1,3-dihydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-methyl-1,3-dihydro-2H-imidazol-2-one is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-bromobenzaldehyde with methylamine and glyoxal. The reaction proceeds through a series of steps, including condensation and cyclization, to form the imidazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-3-methyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation or reduction can lead to the formation of imidazole derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-(4-Bromophenyl)-3-methyl-1,3-dihydro-2H-imidazol-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, thereby modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or microbial resistance, depending on its specific application.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-3-methyl-1,3-dihydro-2H-imidazol-2-one can be compared with other similar compounds, such as:
Brorphine: A synthetic opioid with a similar imidazole structure but different pharmacological properties
4-Bromophenylacetic Acid: Another brominated compound with distinct chemical behavior and applications.
Uniqueness: The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity
Propiedades
Número CAS |
111657-87-5 |
|---|---|
Fórmula molecular |
C10H9BrN2O |
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-methylimidazol-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-12-6-7-13(10(12)14)9-4-2-8(11)3-5-9/h2-7H,1H3 |
Clave InChI |
URXCPYLGSSNDTL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN(C1=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


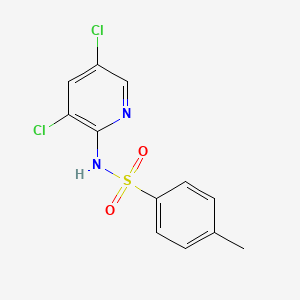
![Phosphine, bis[(2-bromophenyl)methyl]methyl-](/img/structure/B14319891.png)
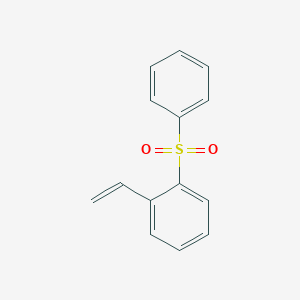
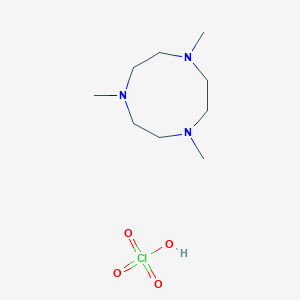
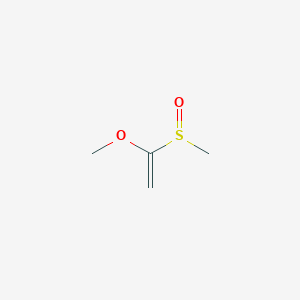
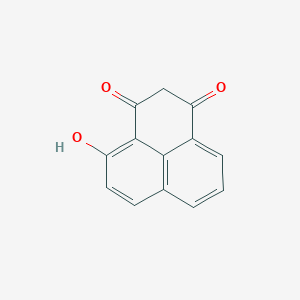

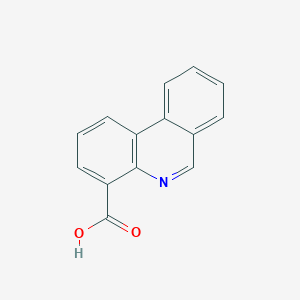
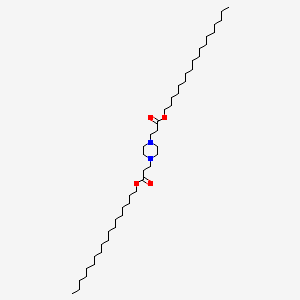


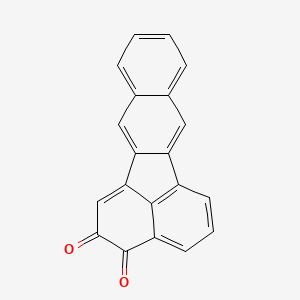
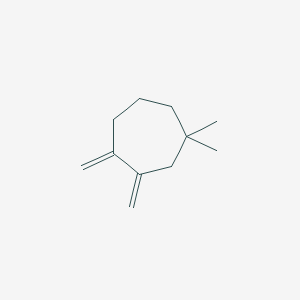
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]-](/img/structure/B14319963.png)
